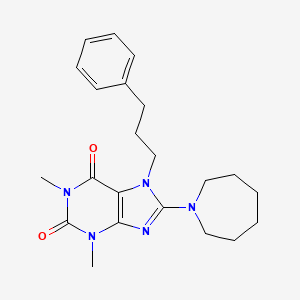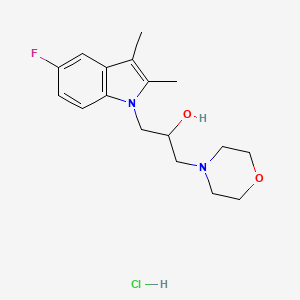![molecular formula C12H13N3OS B6580116 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine CAS No. 1207008-60-3](/img/structure/B6580116.png)
3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine has been studied for its potential applications in various fields of scientific research. In biochemistry, the compound has been studied for its potential use as an inhibitor of enzymes involved in the metabolism of carbohydrates and lipids. In pharmacology, this compound has been studied for its potential use as a drug for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. In medicine, the compound has been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine has been studied for its potential mechanism of action. The compound has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to reduce inflammation by blocking the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of cancer cells by blocking the production of tumor necrosis factor-alpha.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. The compound has been shown to reduce inflammation by blocking the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. Additionally, this compound has been shown to inhibit the growth of cancer cells by blocking the production of tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and can be produced in high yields. Additionally, this compound is stable and can be stored for long periods of time without significant degradation. Furthermore, the compound can be used in a variety of laboratory experiments due to its wide range of biochemical and physiological effects.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the compound is relatively expensive to produce and may not be cost-effective for some experiments. Additionally, the compound may be toxic in high concentrations and should be handled with caution. Finally, the compound may interact with other compounds and may not be suitable for use in some experiments.
Zukünftige Richtungen
The potential applications of 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine are still being explored and there are many possible future directions for research. First, further studies are needed to investigate the compound’s potential as an inhibitor of enzymes involved in the metabolism of carbohydrates and lipids. Additionally, further research is needed to investigate the compound’s potential use as a drug for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Finally, further studies are needed to investigate the compound’s potential as an anti-inflammatory agent.
Synthesemethoden
3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine can be synthesized using a variety of methods. The most common method involves the use of a palladium-catalyzed reaction between a 2-methoxyethylsulfanyl-6-pyridin-3-ylpyridazine and a palladium acetate complex. The reaction is carried out in an inert atmosphere at a temperature of around 120-140°C for a period of about 1-2 hours. The reaction produces a product with a yield of around 70%.
Eigenschaften
IUPAC Name |
3-(2-methoxyethylsulfanyl)-6-pyridin-3-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-16-7-8-17-12-5-4-11(14-15-12)10-3-2-6-13-9-10/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXBIVWWURVCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(C=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B6580034.png)
![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B6580036.png)


![(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580049.png)
![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)
![(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580061.png)

![1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B6580083.png)
![1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B6580089.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)
![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)